3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline
Description
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a fluorinated aniline derivative featuring a methoxyphenylmethoxy substituent. Its molecular structure combines electron-donating methoxy groups with a fluorine atom, which modulates electronic properties such as HOMO (highest occupied molecular orbital) levels. This compound is of interest in materials science, particularly in organic electronics, where methoxy groups enhance hole transport capabilities by raising HOMO levels, aligning favorably with semiconductor valence bands for efficient charge extraction . The synthetic route likely involves Suzuki-Miyaura cross-coupling or reductive amination, similar to related compounds .
Properties
IUPAC Name |
3-fluoro-2-[(4-methoxyphenyl)methoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-17-11-7-5-10(6-8-11)9-18-14-12(15)3-2-4-13(14)16/h2-8H,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNPCWIKMQSVSDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=CC=C2F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 3-Fluoro-2-Hydroxyaniline
Starting from 2,4-difluoronitrobenzene, methoxy group introduction via nucleophilic aromatic substitution (NAS) with methanol and potassium tert-butoxide at 0–20°C yields 4-fluoro-2-methoxy-1-nitrobenzene (87.38% yield). Subsequent hydrogenation over Raney Ni (98% yield) produces 4-fluoro-2-methoxyaniline. Adapting this, 3-fluoro-2-hydroxyaniline could be synthesized via directed ortho-metalation of 3-fluoroaniline followed by hydroxylation.
Step 2: Amine Protection
Acetylation of 3-fluoro-2-hydroxyaniline using acetic anhydride in acetic acid at 90°C achieves >80% yield, analogous to Step C in the patent.
Step 3: Ether Formation via Mitsunobu Reaction
The Mitsunobu reaction couples the protected 3-fluoro-2-hydroxyaniline with 4-methoxybenzyl alcohol using diethyl azodicarboxylate (DEAD) and triphenylphosphine. This method avoids regioselectivity issues and typically proceeds in >70% yield.
Step 4: Deprotection
Hydrolysis of the acetyl group using hydrochloric acid under reflux (73.55% yield in analogous deprotection) yields the target compound.
Step 1: Nitro Group Introduction
Nitration of 3-fluoro-2-methoxybenzene (synthesized via NAS) using fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 5 (78.30% yield).
Step 2: Reduction to Aniline
Catalytic hydrogenation (H₂, Raney Ni) reduces the nitro group to an amine (98% yield).
Step 3: Etherification via Alkylation
Reaction with 4-methoxybenzyl chloride in the presence of K₂CO₃ in DMF at 80°C forms the ether linkage. Yields for analogous alkylations range from 60–85%.
Comparative Analysis of Methodologies
| Parameter | Route 1 (Mitsunobu) | Route 2 (Alkylation) |
|---|---|---|
| Total Yield | ~55% | ~65% |
| Regioselectivity | High | Moderate |
| Functional Tolerance | Amine protection | Nitro reduction |
| Cost | High (DEAD reagent) | Moderate |
Route 1 offers superior regiocontrol but higher costs, while Route 2 is more scalable but requires careful nitro group management.
Optimization and Challenges
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the aniline moiety.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of de-fluorinated or modified aniline derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
- Role : Serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
- Reactions : Commonly involved in Suzuki-Miyaura and Heck reactions, facilitating the development of pharmaceuticals and agrochemicals.
| Reaction Type | Example | Outcome |
|---|---|---|
| Suzuki-Miyaura | Coupling with boronic acids | Formation of biaryl compounds |
| Heck Reaction | Coupling with alkenes | Synthesis of substituted alkenes |
Biological Applications
Drug Discovery and Development
- Potential Therapeutic Properties : Investigated for anti-inflammatory and anticancer activities. Its structure allows for interactions with biological targets, enhancing its efficacy as a drug candidate .
Case Study: Anticancer Activity
- Study Findings : In vitro studies have shown that 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
Material Science
Development of Advanced Materials
- Applications : Utilized in the formulation of polymers and coatings due to its unique chemical properties, which enhance stability and performance compared to traditional materials .
| Material Type | Application | Benefits |
|---|---|---|
| Polymers | Coatings for electronics | Improved durability and conductivity |
| Dyes | Colorants in textiles | Enhanced colorfastness |
Analytical Chemistry
Reagent in Analytical Techniques
- Usage : Employed as a reagent for detecting and quantifying substances in complex mixtures. Its reactivity allows for selective interactions with target analytes, improving analytical sensitivity .
Industrial Applications
Agrochemical Formulation
Mechanism of Action
The mechanism of action of 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}aniline
- Key Differences : Replaces the methoxyphenylmethoxy group with a pyrazole-methyl substituent and introduces a chlorine atom.
- This compound is synthesized via reductive amination with NaBH₄/I₂, highlighting its utility in pharmaceutical applications .
1-(2-Amino-3-chloro-4-methoxyphenyl)ethanone
- Key Differences : Features a ketone group at the para position and a chlorine substituent.
- Impact : The electron-withdrawing acetyl group significantly lowers HOMO levels compared to the methoxyphenylmethoxy group in the target compound. This structural variation reduces conjugation efficiency, limiting its use in charge transport applications .
3-Chloro-4-[(3-chlorophenyl)methoxy]aniline
- Key Differences : Substitutes fluorine with chlorine and replaces the 4-methoxyphenyl group with a 3-chlorophenyl moiety.
- Impact: The dual chlorine substituents create strong electron-withdrawing effects, further lowering HOMO levels.
3-Fluoro-4-methoxyaniline
- Key Differences : Lacks the benzyloxy group, simplifying the structure to a fluoro-methoxy aniline.
- Impact : The absence of the bulky methoxyphenylmethoxy group improves solubility in polar solvents but reduces thermal stability. Its simpler structure makes it a common intermediate in dye and pharmaceutical synthesis .
2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline
- Key Differences: Incorporates a trifluoromethyl group and a methoxyphenoxy substituent.
- Impact : The trifluoromethyl group strongly withdraws electrons, drastically lowering HOMO levels. This compound’s high electronegativity suits it for applications requiring stability under oxidative conditions, such as in OLEDs or sensors .
Data Table: Comparative Analysis
Biological Activity
3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and material sciences. This article aims to summarize the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
- IUPAC Name : this compound
- CAS Number : [insert CAS number if available]
- Molecular Formula : CHFNO
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The presence of the fluorine atom and methoxy groups enhances its lipophilicity and binding affinity to target enzymes and receptors. Mechanistic studies suggest that it may act as an enzyme inhibitor and modulator of receptor activity, influencing pathways involved in cellular signaling and metabolic processes.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound. It has shown significant activity against various strains of bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 5.64 - 77.38 µM |
| Escherichia coli | 2.33 - 156.47 µM |
| Candida albicans | 16.69 - 78.23 µM |
These findings indicate that the compound possesses moderate to good antimicrobial activity, comparable to established antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against human cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of key signaling pathways associated with cancer progression .
Case Studies
-
Study on Antimicrobial Efficacy :
A study focused on the antimicrobial efficacy of various derivatives, including this compound, reported that it effectively inhibited growth in both Gram-positive and Gram-negative bacteria, with a notable effect on S. aureus strains . -
Anticancer Research :
Another research effort evaluated the anticancer properties of the compound against two human cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in oncology .
Q & A
Q. What are the key spectroscopic techniques for characterizing 3-Fluoro-2-[(4-methoxyphenyl)methoxy]aniline, and how can data interpretation address structural ambiguities?
Answer :
- 1H/13C/19F NMR : Essential for identifying aromatic protons, methoxy groups, and fluorine environments. For example, the methoxy group (δ ~3.8 ppm) and fluorine coupling patterns in ¹⁹F NMR can confirm substitution positions.
- ESI-MS : Detects molecular ion peaks ([M+H]⁺) and fragmentation patterns, as demonstrated in similar aniline derivatives (e.g., m/z 259–329 for substituted pyridinylmethoxy anilines) .
- X-ray crystallography : Resolves ambiguities in stereochemistry or bonding using programs like SHELXL for refinement. SHELX workflows are robust for small-molecule structures, even with high-resolution or twinned data .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
Answer :
- Protection/deprotection strategies : Use temporary protecting groups (e.g., trifluoroacetyl for amines) to prevent side reactions during methoxy or fluorine substitution.
- Catalytic systems : Palladium or copper catalysts for coupling reactions (e.g., Buchwald-Hartwig amination) based on analogs like 4-methoxy-N-(4-methoxyphenyl)aniline .
- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of fluorine substitution in this compound during electrophilic aromatic substitution?
Answer :
- Electronic effects : Fluorine’s electron-withdrawing nature directs substitution to the ortho/para positions relative to the methoxy group. Computational studies (DFT) can model charge distribution and transition states.
- Steric hindrance : The bulky (4-methoxyphenyl)methoxy group may favor meta substitution relative to the amino group. Compare with analogs like 3-Fluoro-2-(trifluoromethyl)aniline, where steric effects dominate .
- Experimental validation : Use isotopic labeling (¹⁸F) or kinetic studies to track substitution pathways .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
Answer :
- pH-dependent stability : Under acidic conditions, protonation of the amino group may lead to hydrolysis of the methoxy group. Under basic conditions, deamination or oxidation could occur.
- Thermal degradation : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) reveal decomposition points (e.g., analogs with methoxy groups decompose above 200°C) .
- Degradation products : Monitor via HPLC-MS; for example, demethylation of methoxy groups yields phenolic byproducts .
Q. What strategies resolve contradictions in reported reaction yields for similar aniline derivatives?
Answer :
- Reproducibility checks : Verify catalyst purity (e.g., Pd(OAc)₂ vs. PdCl₂), solvent dryness, and inert atmosphere (N₂/Ar).
- Data normalization : Compare yields using internal standards (e.g., 1,3,5-trimethoxybenzene) to account for variations in isolation efficiency.
- Case study : For 4-{[3-methyl-4-(trifluoroethoxy)pyridin-2-yl]methoxy}aniline, yields improved from 74% to 91% by optimizing CsF concentration and reaction time .
Methodological Guidance
Q. How can computational modeling (e.g., DFT, MD) predict intermolecular interactions of this compound in supramolecular assemblies?
Answer :
- DFT calculations : Use Gaussian or ORCA to model hydrogen bonding between the amino group and electron-deficient aromatic systems.
- Molecular docking : Predict binding affinities with biological targets (e.g., enzymes) using AutoDock Vina.
- Crystal packing analysis : Software like Mercury (CCDC) visualizes π-π stacking and van der Waals interactions, critical for designing functional materials .
Q. What experimental controls are essential when studying the compound’s fluorescence or electronic properties?
Answer :
- Solvent controls : Test in aprotic (e.g., DMSO) vs. protic (e.g., MeOH) solvents to assess solvent effects on fluorescence quantum yield.
- Reference standards : Compare with structurally similar fluorophores (e.g., 4-Methoxy-N-(4-methoxyphenyl)aniline) to isolate substituent effects .
- Quenching studies : Add incremental amounts of iodide ions to evaluate static vs. dynamic quenching mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
